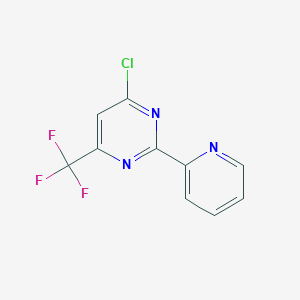

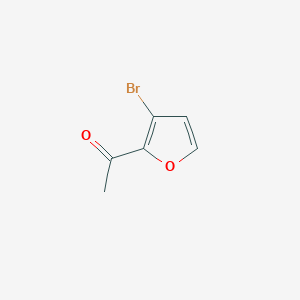

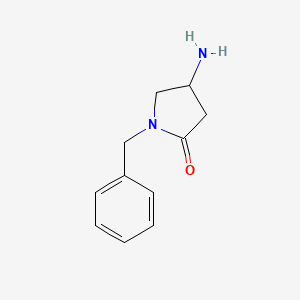

![molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571188-81-3](/img/structure/B1280472.png)

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Overview

Description

“6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C14H16BrN3O2S . It is used as a reactant in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core, with a bromine atom at the 6-position, a cyclopentyl group at the 8-position, a methylsulfinyl group at the 2-position, and a methyl group at the 5-position .Physical And Chemical Properties Analysis

The molecular weight of this compound is 370.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a key intermediate in the synthesis of various pharmaceutical compounds. A notable synthesis method involves starting from thiouracil, undergoing processes like methylation, nucleophilic substitution, and bromination, leading to the production of this compound with an overall yield of approximately 35%. This synthesis method is advantageous due to its improved yield, use of inexpensive starting materials, and cleaner reaction conditions (Li et al., 2019).

Biological Activities

The compound plays a significant role in the development of drugs with potential biological activities. For instance, its derivatives have been tested for cytotoxicity and antiviral activities. A study found that certain derivatives exhibited activity against human cytomegalovirus (HCMV), though without significant inhibition of cell growth in vitro (Gupta et al., 1989). Moreover, the compound's derivatives have shown anticancer activity in vitro and in vivo, highlighting its potential in cancer therapy research (Su et al., 1986).

Potential in Drug Development

Research on this compound has led to the development of new drug candidates. For instance, its role as an intermediate in synthesizing pyrido[2,3-d]pyrimidine nucleosides, which have shown antiviral and antitumor activities, underscores its significance in medicinal chemistry (Petrie et al., 1985). The compound has also been used in synthesizing various heterocyclic systems, demonstrating its versatility in organic synthesis (Toplak et al., 1999).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as a selective inhibitor of CDK4 and CDK6 . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle progression at the G1 phase . This results in the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK4 and CDK6 disrupts the cell cycle regulatory pathway . This leads to a decrease in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, thereby preventing the progression from the G1 phase to the S phase .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one functions as a selective inhibitor of CDK4/6. By inhibiting these kinases, it interferes with the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition is crucial in controlling cell proliferation, especially in cancerous cells where CDK4/6 activity is often dysregulated . The compound interacts with the ATP-binding site of CDK4/6, preventing ATP from binding and thus inhibiting kinase activity .

Cellular Effects

The effects of this compound on cells are profound. It induces cell cycle arrest in the G1 phase, leading to reduced cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of CDK4/6. This binding inhibits the kinase activity, preventing the phosphorylation of the retinoblastoma protein (Rb). The hypophosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and thus blocking the transcription of genes required for S phase entry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and reduced cell viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDK4/6 activity without significant toxicity. At higher doses, toxic effects such as weight loss, reduced appetite, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites. The compound tends to accumulate in tissues with high CDK4/6 activity, such as tumors .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with CDK4/6. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of CDK4/6 activity .

Properties

IUPAC Name |

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPLOKKYGFGHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

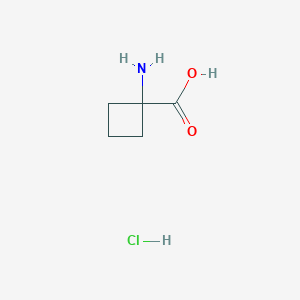

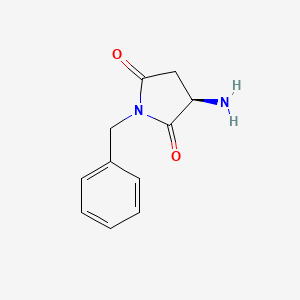

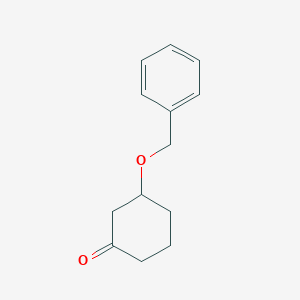

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

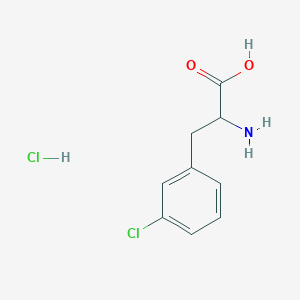

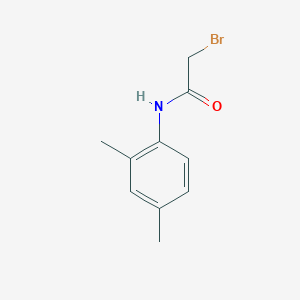

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)